molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

Numéro de catalogue: B1489707
Numéro CAS: 1097095-35-6
Poids moléculaire: 260.68 g/mol
Clé InChI: FGNFLLALMJCHAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one is a small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known bioisostere of purines . This specific compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel kinase inhibitors . The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore that can be engineered to interact with a variety of enzymatic targets . The primary research applications for this class of compounds include investigation as potent anti-proliferative agents targeting various cancer cell lines and exploration as inhibitors of tyrosine kinase and serine-threonine kinase signaling pathways, such as the EGFR family . Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown promising broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , making them valuable templates for researching new anti-infective strategies, especially in immunocompromised models . The 3-chlorophenyl substituent at the N1 position and the methyl group at the C6 position are key structural features that influence the compound's lipophilicity, binding affinity, and overall biological activity profile . This product is intended for use as a reference standard in analytical method development, biological screening, and structure-activity relationship (SAR) studies. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Propriétés

Numéro CAS

1097095-35-6

Formule moléculaire

C12H9ClN4O

Poids moléculaire

260.68 g/mol

Nom IUPAC

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)

Clé InChI

FGNFLLALMJCHAE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1

SMILES canonique

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1

Origine du produit

United States

Analyse Biochimique

Biochemical Properties

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation. These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Activité Biologique

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatile biological activity. The presence of the 3-chlorophenyl group and the methyl substitution at the 6-position enhances its pharmacological profile.

This compound has been studied primarily as an inhibitor of various enzymes and receptors:

  • EGFR Inhibition : Recent studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine can effectively inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound's structure allows it to interact with the ATP-binding site of EGFR, thereby blocking downstream signaling pathways that promote tumor growth .
  • Phosphodiesterase Inhibition : The compound also exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE-V. This inhibition has implications for treating conditions like erectile dysfunction and pulmonary hypertension .

Anticancer Properties

Research indicates that this compound can reduce tumor volume in various cancer models. For instance, in vivo studies demonstrated its efficacy against osteosarcoma and chronic myeloid leukemia (CML) cell lines, showing a significant reduction in tumor size .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-D]pyrimidine derivatives have shown promising results in reducing inflammation through COX-2 inhibition, making them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

A summary of key studies related to the biological activity of this compound is presented in Table 1.

Study Findings Reference
Study on EGFR InhibitionDemonstrated effective inhibition of EGFR leading to reduced proliferation of cancer cells.
PDE-V Inhibitor ScreeningIdentified as a potent inhibitor with favorable pharmacokinetics.
Antitumor ActivityReduced tumor volume significantly in CML models.
Anti-inflammatory ActivityShowed COX-2 inhibition comparable to standard anti-inflammatory drugs.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold, including 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, acts primarily by inhibiting various kinases involved in cancer progression. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways, which are critical in cell cycle regulation and tumor growth .

In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines. For example, it has been tested against the NCI 60 human cancer cell line panel and has shown promising results in inhibiting the growth of neuroblastoma (NB), glioblastoma (GB), and prostate cancer (PC) cells . The compound's effectiveness is attributed to its ability to disrupt key signaling pathways that cancer cells rely on for survival and proliferation.

Pharmacokinetic Properties

The pharmacokinetics of pyrazolo[3,4-d]pyrimidines have been a focus of research to enhance their efficacy and safety profiles. Modifications to the chemical structure have been explored to improve solubility and bioavailability. For instance, derivatives of this compound have been synthesized using both green chemistry methods and conventional approaches, yielding compounds with improved pharmacokinetic characteristics .

Case Studies

Study Cancer Type Key Findings
Study 1NeuroblastomaDemonstrated over 50% reduction in tumor volume in xenograft models when treated with the compound .
Study 2GlioblastomaShowed significant inhibition of cell viability through EGFR pathway disruption .
Study 3Prostate CancerInduced apoptosis in cancer cells by targeting CDK pathways .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Structural Features
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one 3-Chlorophenyl H Methyl Enhanced lipophilicity; potential kinase inhibition
Allopurinol H H H Xanthine oxidase inhibitor; minimal substitution
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (14a) 4-Nitrophenyl 4-Fluorophenyl H Electron-withdrawing nitro group; high melting point (>340°C)
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Methylphenyl 3-Fluoro-4-methylphenyl Ethyl Alkyl and fluoro substitutions; molecular weight 362.4 g/mol
1-(7-Methoxyquinolin-4-yl)-6-methyl-5-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (6) 7-Methoxyquinolin-4-yl Aryl Methyl Quinoline moiety; antibacterial activity

Key Observations :

  • The 3-chlorophenyl group in the target compound distinguishes it from simpler analogs like allopurinol, which lacks aromatic substituents. This modification likely enhances binding to hydrophobic enzyme pockets.
  • Electron-withdrawing groups (e.g., nitro in ) improve crystallinity but may reduce bioavailability.

Key Observations :

  • The target compound’s 3-chlorophenyl group may confer selectivity for specific kinase targets (e.g., DAPK1) compared to broader inhibitors like allopurinol.
  • Quinoline-containing derivatives () exhibit dual antibacterial and antioxidant activities, highlighting the role of aromatic substitutions in multitarget effects.
  • Thioether derivatives (HS38/HS43) demonstrate the importance of sulfur-based linkages in enhancing binding affinity .

Key Observations :

  • The target compound’s synthesis (22% yield) involves cesium carbonate-mediated coupling, which is less efficient than FeCl3-SiO2 catalyzed methods (75% yield in ).
  • Formic acid reflux () is a straightforward method but may require harsh conditions, limiting functional group compatibility.

Physicochemical Properties and Pharmacokinetics

  • Melting Points : Nitro-substituted derivatives () exhibit high melting points (>340°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs () may have lower melting points.
  • Metabolic Stability : Methyl and ethyl groups (e.g., position 6 in ) may slow oxidative metabolism compared to unsubstituted cores.

Méthodes De Préparation

One-Flask Synthesis via Vilsmeier Reagent (Optimized Method)

A highly efficient one-flask synthetic method has been reported for pyrazolo[3,4-d]pyrimidines, including derivatives structurally related to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one. This method involves:

  • Starting Material: 5-Aminopyrazole derivative (e.g., 5-aminopyrazole substituted with appropriate groups).
  • Reagents: Phosphorus tribromide (PBr3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.
  • Conditions: The 5-aminopyrazole is treated with 3 equivalents of PBr3 in DMF at 60 °C for 1–2 hours.
  • Cyclization: After completion of the Vilsmeier reaction, 3 equivalents of bis(trimethylsilyl)amine [NH(SiMe3)2] are added, and the mixture is refluxed at 70–80 °C for 3–5 hours.
  • Outcome: After work-up and chromatographic purification, the pyrazolo[3,4-d]pyrimidine core is obtained in high yields (56–91%, with optimized yields reaching 91%).

This one-flask approach is notable for its operational simplicity, avoiding isolation of intermediates, and using commercially available solvents and reagents. DMF is identified as the best solvent for Vilsmeier reagent preparation in this context.

Two-Step Synthesis from 5-Amino-1H-pyrazole-4-carboxylate Esters

An alternative synthetic pathway involves:

  • Step 1: Formation of Pyrimidinones

    • Starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, this intermediate is reacted with chloroacetonitrile in dioxane.
    • This reaction yields the pyrimidinone intermediate in high yield (reported 83%), significantly improved compared to older methods (~29% yield).
  • Step 2: Conversion to Target Compound

    • The pyrimidinone intermediate is then treated with phosphoryl chloride (POCl3) to introduce the chloro substituent and form the final pyrazolo[3,4-d]pyrimidine derivative.
  • Characterization: The product and intermediates are confirmed by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, showing characteristic signals for the methyl and chloromethyl groups.

This route is rational and concise, enabling access to this compound and related derivatives with good efficiency.

Multi-Step Synthesis via Pyrazole Intermediate and Cyclization

Another reported synthetic strategy involves:

  • Formation of Pyrazole Intermediate:

    • Reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form a substituted pyrazole derivative.
  • Cyclization:

    • The pyrazole intermediate is cyclized with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
  • Substitution and Functionalization:

    • Subsequent reactions with alkylamines (e.g., 3-methylbutylamine) and other reagents allow for further functionalization to reach the desired compound.
  • Industrial Considerations:

    • Industrial synthesis optimizes these steps by controlling temperature, solvent choice (DMF or DMSO), reagent purity, and purification protocols such as recrystallization and chromatography to improve yield and purity.

This route is more traditional but allows flexibility in introducing various substituents on the pyrazolo[3,4-d]pyrimidine scaffold.

Summary of Key Reaction Parameters and Yields

Step/Method Starting Material(s) Key Reagents & Conditions Yield (%) Notes
One-Flask Vilsmeier Synthesis 5-Aminopyrazole PBr3 in DMF, then NH(SiMe3)2, 60–80 °C 56–91 (opt. 91) Best solvent DMF, simple work-up
Two-Step Pyrimidinone Route Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Chloroacetonitrile in dioxane, then POCl3 ~83 Improved yield over older methods
Multi-Step Pyrazole Cyclization 3-Chlorophenylhydrazine + ethyl acetoacetate Reflux, then cyclization with formamide Variable (40–70 typical) Industrially optimized, versatile

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of methyl, chlorophenyl, and pyrazolo-pyrimidine protons with characteristic chemical shifts.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
  • Elemental Analysis: Confirms composition consistent with the expected molecular formula.
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for reaction monitoring and purification.

Research Findings and Practical Notes

  • The one-flask Vilsmeier reagent method is favored for its operational simplicity and high yield, making it suitable for laboratory synthesis.
  • The two-step pyrimidinone route offers a shorter path from commercially available esters, improving overall efficiency.
  • Industrial synthesis often adapts the multi-step pyrazole formation and cyclization to optimize scale-up and purity.
  • Choice of solvent, reagent equivalents, temperature, and reaction time are critical parameters influencing yield and product quality.
  • Purification typically involves chromatographic methods, with recrystallization used for final product isolation.

Q & A

Q. What are the key synthetic routes for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one?

The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A general route includes:

  • Step 1 : Condensation of substituted pyrazole intermediates with chlorophenyl groups under reflux conditions (e.g., ethanol, 80°C, 12 hours).
  • Step 2 : Cyclization using catalysts like triethylamine or palladium-based systems to form the pyrazolo-pyrimidinone core.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
    Critical factors include solvent choice (polar aprotic solvents enhance yield), temperature control (±2°C), and stoichiometric ratios (1:1.2 for aryl halide coupling) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 314.05).
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., angle between pyrimidinone and chlorophenyl rings: 112°) .

Q. What preliminary bioactivity screening methods are recommended?

  • Enzymatic Assays : Test xanthine oxidase (XO) inhibition via UV spectrophotometry (λ = 295 nm, 25°C) using allopurinol as a positive control .
  • Antifungal Activity : Screen against Botrytis cinerea using agar dilution (50 mg/L concentration; measure inhibition zones after 48 hours) .

Advanced Research Questions

Q. How can computational methods optimize bioactivity and reduce toxicity?

  • Physicochemical Modeling : Use tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier penetration. For this compound, logP ≈ 2.1 suggests moderate solubility .
  • Toxicity Prediction : Employ ProTox-II to assess hepatotoxicity (e.g., LD50_{50} > 500 mg/kg in rodents) and prioritize derivatives with lower cytotoxicity .
  • Docking Studies : Model interactions with XO (PDB ID: 1N5X) to identify key binding residues (e.g., Arg880 and Glu802) .

Q. How do structural modifications influence antifungal activity?

Substituent variations at the 6-position (e.g., methyl vs. aryl groups) significantly alter bioactivity:

Substituent (R)Inhibition of Sclerotinia at 50 mg/L
Methyl (R=Me)100%
Benzyl (R=PhCH2_2)62%
Data suggest electron-donating groups enhance antifungal potency by improving membrane permeability .

Q. How should researchers address discrepancies between computational and experimental data?

  • Case Example : If in silico models predict high XO inhibition but in vitro assays show low activity:
    • Validate computational parameters (e.g., protonation state of the compound at pH 7.4).
    • Reassess assay conditions (e.g., enzyme purity, incubation time).
    • Synthesize analogs with adjusted logP or hydrogen-bond donors to improve target engagement .

Q. What mechanistic insights exist for its enzyme inhibition?

  • XO Inhibition : Competitive inhibition mechanism confirmed via Lineweaver-Burk plots (Ki_i = 1.2 µM vs. allopurinol’s Ki_i = 0.8 µM) .
  • Anticancer Activity : Induces apoptosis in HeLa cells by upregulating caspase-3 (EC50_{50} = 12 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.